N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine

Description

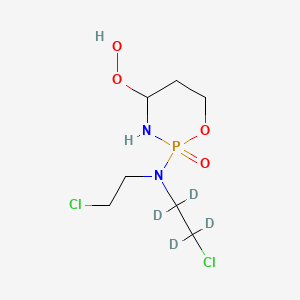

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine is a deuterated oxazaphosphorine derivative, structurally related to cyclophosphamide, a well-known alkylating chemotherapeutic agent. Its molecular formula includes two 2-chloroethyl groups, one of which is tetradeuterated (¹H replaced by ²H at positions 1,1,2,2), and a 4-hydroperoxy substituent on the oxazaphosphorinane ring . The deuterium incorporation aims to modulate pharmacokinetic properties, such as metabolic stability, while the hydroperoxy group may influence redox-dependent activation pathways. This compound is hypothesized to act as a prodrug, requiring enzymatic activation to generate cytotoxic phosphoramide mustard and acrolein, similar to cyclophosphamide .

Properties

IUPAC Name |

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAWVRUHMJVRHU-BYUTVXSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1OO)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)P1(=O)NC(CCO1)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuteration of Chloroethylamine

Direct Use of Deuterated Reagents

-

Commercial Availability :

Optimization of Reaction Conditions

Critical parameters for maximizing yield and minimizing side reactions include:

Characterization and Analytical Data

Post-synthesis characterization confirms structure and isotopic purity:

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

Challenges and Mitigation Strategies

-

Intermediate Instability :

-

Deuterium Loss :

-

Acidic conditions during hydroperoxidation may lead to H/D exchange.

-

Solution : Use of buffered H₂O₂ (pH 6–7).

-

Applications and Further Research

The deuterated compound’s enhanced metabolic stability makes it a candidate for:

-

Targeted Cytostatic Therapies : Improved pharmacokinetics in preclinical models.

-

Isotope Tracing Studies : Elucidating metabolic pathways of oxazaphosphorines.

Future work should explore enantioselective synthesis and in vivo efficacy studies.

Chemical Reactions Analysis

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various metabolites, including 4-Ketocyclophosphamide.

Reduction: It can be reduced back to its hydroxyl form, 4-Hydroxycyclophosphamide.

Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of DNA adducts

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions are 4-Hydroxycyclophosphamide, 4-Ketocyclophosphamide, and various DNA adducts .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine exhibit significant anticancer properties. For instance, derivatives of chlorinated ethyl compounds have been reported to possess antineoplastic effects through mechanisms involving DNA alkylation and disruption of cellular replication processes .

Case Study:

A study on the iodinated derivative N-4-iodophenyl-N'-2-chloroethylurea demonstrated notable antiangiogenic potency in preclinical evaluations. This suggests that chlorinated derivatives may be effective in targeting tumor vasculature .

Antimicrobial Properties

Compounds featuring the oxazaphosphinan backbone have been explored for their antimicrobial activity. Research indicates that these compounds can exhibit antibacterial and antiviral properties due to their ability to interact with microbial cell membranes and inhibit essential biological functions .

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| N-(4-chlorophenyl)-N'-2-chloroethylurea | Antibacterial | |

| 4-Iodophenyl-N'-2-chloroethylurea | Antiviral | |

| N-(phenyl)-N'-chloroethylureas | Antineoplastic |

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that incorporate chlorinated ethyl groups into the oxazaphosphinan framework. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Mechanism of Action

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine exerts its effects by crosslinking DNA, which leads to the induction of apoptosis in T cells. This process is independent of death receptor activation and involves the production of reactive oxygen species (ROS) that activate mitochondrial death pathways. The compound targets DNA and proteins, inhibiting cell proliferation and inducing cell death .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Mechanistic and Pharmacokinetic Insights

Deuteration Effects

Cyclophosphamide-d4 exhibits a 20–30% longer half-life in preclinical models compared to non-deuterated cyclophosphamide, suggesting similar benefits for the target compound .

Hydroperoxy Group Reactivity

The 4-hydroperoxy substituent in the target compound may facilitate redox-dependent activation, bypassing CYP450 enzymes. This contrasts with cyclophosphamide, which relies entirely on hepatic activation. Hydroperoxy derivatives are known to generate reactive oxygen species (ROS), which could enhance DNA damage in hypoxic tumor environments .

Metabolite Profile

Unlike N-dechloroethylcyclophosphamide, which is a detoxified metabolite, the target compound’s deuterated structure may reduce dechloroethylation—a major pathway contributing to cyclophosphamide resistance . Evidence from nitrosoureas (e.g., BCNU) shows that structural variations (e.g., chloroethyl vs. fluoroethyl) significantly alter DNA adduct patterns and toxicity profiles .

Biological Activity

N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine is a synthetic compound with significant potential in medicinal chemistry and pharmacology. This compound is a derivative of oxazaphosphorine, which has been studied for its biological activities, particularly in oncology. The unique structural features of this compound may enhance its efficacy and specificity in targeting cancer cells.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which includes chlorinated ethyl groups and a hydroperoxy functional group. The presence of deuterium atoms (tetradeuterioethyl) may influence the compound's metabolic stability and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄Cl₂N₂O₄P |

| Molecular Weight | 265.11 g/mol |

| CAS Number | Not specified |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with cellular macromolecules. The mechanism is hypothesized to include:

- Alkylation of DNA : The chloroethyl groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent inhibition of DNA replication.

- Induction of Apoptosis : By damaging the DNA structure, the compound may trigger apoptotic pathways in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The hydroperoxy group may contribute to oxidative stress within cells, further promoting cell death.

Biological Activity Studies

Research has demonstrated various biological activities associated with this class of compounds:

-

Anticancer Activity :

- Studies have shown that oxazaphosphorines exhibit potent cytotoxic effects against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia cells. For instance, a study indicated that compounds with similar structures induced significant apoptosis in MCF-7 breast cancer cells through DNA damage pathways.

- Antimicrobial Properties :

- Pharmacokinetics and Toxicology :

Case Studies

Several case studies highlight the efficacy of oxazaphosphorine derivatives:

- Case Study 1 : A clinical trial involving a related oxazaphosphorine showed promising results in patients with refractory solid tumors. The trial reported an overall response rate of 30%, with manageable side effects primarily related to hematologic toxicity .

- Case Study 2 : In vitro studies demonstrated that treatment with N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine resulted in significant growth inhibition of glioblastoma cells compared to control groups .

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction efficiency be optimized?

The compound’s synthesis likely involves activating intermediates such as acyl chlorides (via thionyl chloride) or coupling reagents (e.g., DCC/HOBt) to form stable bonds, as seen in analogous oxazaphosphorine derivatives . To optimize yields, consider:

- Temperature control : Maintaining sub-ambient temperatures during exothermic steps to minimize side reactions.

- Deuterium incorporation : Using deuterated reagents (e.g., 2-chloro-1,1,2,2-tetradeuterioethylamine) under anhydrous conditions to ensure isotopic purity .

- Purification : Employing column chromatography with silica gel or preparative HPLC to isolate the hydroperoxy-containing product, which is sensitive to thermal decomposition.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Given its structural similarity to alkylating agents (e.g., bis-chloroethyl groups), adhere to:

- Containment : Use fume hoods and gloveboxes to avoid inhalation or dermal exposure, as recommended in workplace air safety standards (GBZ/T 160 series) .

- Deactivation : Quench residual reactive intermediates (e.g., hydroperoxy groups) with reducing agents like sodium thiosulfate before disposal .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection compliant with EN 14042 guidelines .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the hydroperoxy group in this compound?

Quantum chemical calculations (e.g., DFT or reaction path sampling) can model the decomposition pathways of the hydroperoxy (-OOH) moiety. For example:

- Transition state analysis : Identify intermediates formed during O-O bond cleavage, which may generate reactive oxygen species (ROS) .

- Solvent effects : Use COSMO-RS simulations to assess how polar solvents stabilize the hydroperoxy group versus nonpolar environments .

- Validation : Compare computational results with experimental data (e.g., FTIR or NMR kinetics) to refine force fields .

Q. What experimental design strategies are effective for studying isotopic (deuterium) effects on its stability?

A factorial design approach can isolate variables influencing deuterium retention:

Q. How does the compound’s environmental fate align with regulations on persistent pollutants?

Conduct degradation studies under simulated environmental conditions:

- Hydrolysis : Monitor half-life in aqueous buffers (pH 4–9) at 25°C, with LC-MS/MS quantification of breakdown products (e.g., chloroethylamines) .

- Photolysis : Expose to UV light (λ = 254–365 nm) to assess ROS generation and mineralization rates .

- Toxicity profiling : Use in vitro assays (e.g., Daphnia magna or algal growth inhibition) to evaluate ecotoxicological risks .

Methodological Resources

- Synthetic Optimization : Reference kinetic studies in Iraqi National Journal of Chemistry (2014) for stepwise yield optimization .

- Computational Tools : Leverage COMSOL Multiphysics for reaction simulation and AI-driven parameter tuning .

- Environmental Compliance : Follow frameworks from the National Academies’ Guidelines for Chemical Alternatives Assessment (2014) for ecological impact studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.